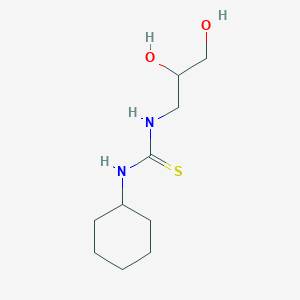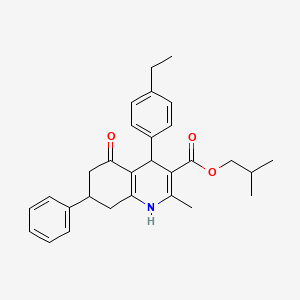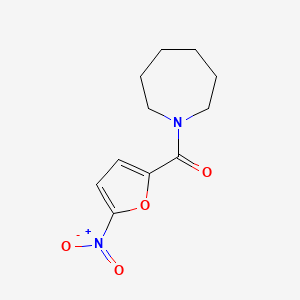
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea (CDPTU) is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various biological systems. CDPTU has been synthesized and extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been extensively studied for its potential applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been studied for its potential applications in treating diabetes and metabolic disorders.
作用機序
The mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to reduce oxidative stress by activating the Nrf2 pathway. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea also has low toxicity and is relatively inexpensive. However, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in some experimental systems. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea research. One potential direction is to further investigate the mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea, particularly its effects on the Nrf2 pathway. Another potential direction is to study the potential applications of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea could be studied for its potential applications in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease. Overall, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has significant potential for further scientific research and may have important applications in various biological systems.
合成法
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea can be synthesized by reacting cyclohexyl isothiocyanate with 2,3-dihydroxypropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea as a white crystalline solid with a melting point of 110-112°C.
特性
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydroxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-7-9(14)6-11-10(15)12-8-4-2-1-3-5-8/h8-9,13-14H,1-7H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSCEIJVQYYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-3-(2,3-dihydroxypropyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5154471.png)

![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)

![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)